[7-Chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
7-CHLORO-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPIN-2-YLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated benzoxazepine core, a methylsulfonyl group, and a piperidino methanone moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPIN-2-YLMETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylsulfonyl Group: This step involves the sulfonylation of the benzoxazepine core using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidino Methanone Moiety: This step involves the reaction of the intermediate with 4-methylpiperidine and a suitable carbonyl source, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in the presence of a suitable solvent and base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPIN-2-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Benzoxazepines: Compounds with similar benzoxazepine cores but different substituents.
Methylsulfonyl Derivatives: Compounds with similar methylsulfonyl groups but different core structures.
Piperidino Methanones: Compounds with similar piperidino methanone moieties but different core structures.
Uniqueness
The uniqueness of 7-CHLORO-5-(METHYLSULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPIN-2-YLMETHANONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H23ClN2O4S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O4S/c1-12-5-8-19(9-6-12)17(21)16-7-10-20(25(2,22)23)14-11-13(18)3-4-15(14)24-16/h3-4,11-12,16H,5-10H2,1-2H3 |
InChI Key |
SBLFJUNQKAQRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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